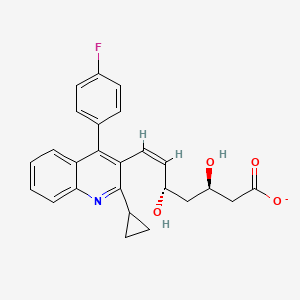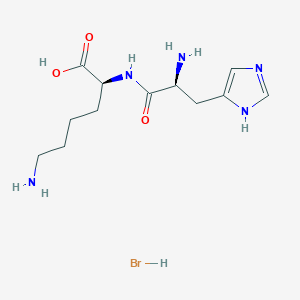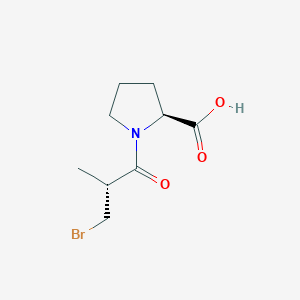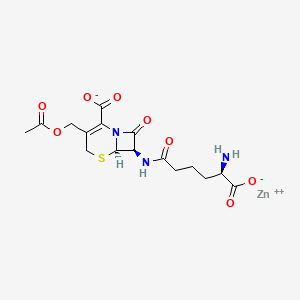
L-Lysine-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine-13C6 is a stable isotope-labeled amino acid . It is used in heavy Stable Isotope Labeling by Amino acids in Cell culture (SILAC) media preparations for relative protein quantifications . It can also be used as a labeled standard in quantitative metabolomics research .
Synthesis Analysis
L-Lysine-13C6 is used in SILAC to specifically analyze protein expression by mass spectrometry . It is a lyophilized preparation of L-Lysine-2HCl (13C6), sufficient for one SILAC experiment . The isotopes of heavy and/or light amino acids for arginine, lysine, leucine, and proline enable the quantitation of peptides derived from MS-grade proteases .Chemical Reactions Analysis
L-Lysine-13C6 is used in heavy SILAC media preparations for relative protein quantifications . It may also be used as a labeled standard in quantitative metabolomics research . The dynamic changes in the spatial distributions of 19 out of 20 standard amino acids are observed in the tumor tissue .Physical And Chemical Properties Analysis
L-Lysine-13C6 has a molecular weight of 225.07 and 190.59 depending on the specific form. It is a solid substance and is stored at room temperature away from light and moisture .Mécanisme D'action
L-Lysine-13C6 is used in pulsed stable isotope labeling of amino acids to study host-cell function, survival, and the precise intracellular pathways in protein synthesis . Proteins of the herpes simplex virus are rich in L-arginine, and tissue culture studies indicate an enhancing effect on viral replication when the amino acid ratio of L-arginine to lysine is high in the tissue culture media .
Safety and Hazards
L-Lysine-13C6 may be harmful if inhaled and may cause respiratory irritation. It may also be harmful in contact with skin and may cause moderate irritation. It may cause eye irritation and may be harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
Propriétés
Numéro CAS |
55443-57-7 |
|---|---|
Nom du produit |
L-Lysine-13C6 |
Formule moléculaire |
¹³C₆H₁₀N₂O₂ |
Poids moléculaire |
148.11 |
Synonymes |
L-Lysine-1,2,3,4,5,6-13C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)






